molecular formula C26H21BrN2O4 B1326340 Fmoc-5-bromo-DL-tryptophan CAS No. 925939-82-8

Fmoc-5-bromo-DL-tryptophan

Cat. No. B1326340
CAS RN: 925939-82-8
M. Wt: 505.4 g/mol
InChI Key: OAIIUHJPRPJYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-5-bromo-DL-tryptophan is a synthetic amino acid with the molecular formula C26H21BrN2O4 and a molecular weight of 505.36 . It has an Fmoc-protecting group, which is commonly used in peptide synthesis . The bromine atom adds unique chemical properties, including high electronegativity, reactivity, and isotope effect .


Synthesis Analysis

Fmoc-5-bromo-DL-tryptophan is a versatile and useful building block for peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Molecular Structure Analysis

The molecular structure of Fmoc-5-bromo-DL-tryptophan is defined by its molecular formula, C26H21BrN2O4 . It includes a bromine atom at the 5th position of the tryptophan indole ring, and an Fmoc-protecting group .


Chemical Reactions Analysis

The Fmoc group in Fmoc-5-bromo-DL-tryptophan is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-5-bromo-DL-tryptophan has a molecular weight of 505.36 . It is recommended to be stored at room temperature .

Scientific Research Applications

Peptide Synthesis and Modification

Fmoc-5-bromo-DL-tryptophan plays a critical role in the synthesis and modification of peptides. Research has explored the development of quenched fluorescent substrates for peptidases, employing alternative fluorescent amino acids to tryptophan for enhanced fluorescence and specificity in enzymatic studies. For instance, DL-2-Amino-3-(7-methoxy-4-coumaryl)propionic acid (Amp) has been synthesized and used in peptide derivatives for peptidase activity analysis, demonstrating its utility in fluorescent peptide substrates (Knight, 1991).

Additionally, the synthesis of peptides incorporating 5-hydroxytryptophan as a building block, using Fmoc/tBu chemistry, highlights the methodological advancements in oligopeptide synthesis for therapeutic agent development. This emphasizes the importance of such amino acids in optimizing the characteristics of lead compounds in drug discovery processes (Lescrinier et al., 1995).

Molecular Imprinting and Adsorption Studies

Fmoc-tryptophan derivatives have been utilized in molecular imprinting to understand the solvent effects in chromatography on molecularly imprinted polymers (MIPs). Studies have shown how different organic solvents impact the affinity and selectivity of MIPs towards Fmoc-tryptophan enantiomers. This research provides insights into optimizing chromatographic conditions for specific analytical and preparative applications, thereby enhancing the selectivity and efficiency of MIP-based separations (Kim & Guiochon, 2005).

Drug Development and Therapeutic Applications

Research on tryptophan-containing dipeptide derivatives has identified potential antagonists for the formyl peptide receptor 1 (FPR1), implicated in inflammatory diseases. This highlights the role of Fmoc-tryptophan derivatives in the development of new therapeutic agents for treating neutrophilic inflammatory diseases, showcasing the versatility of tryptophan derivatives in medicinal chemistry (Hwang et al., 2013).

Mechanism of Action

The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS). Its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Safety and Hazards

Fmoc-5-bromo-DL-tryptophan is for research use only . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

Fmoc-5-bromo-DL-tryptophan is a valuable tool in proteomics research . Its unique properties make it a versatile building block for peptide synthesis . Future research may explore its potential applications in scientific experiments, including peptide synthesis, drug discovery, biomaterials, and bioimaging .

properties

IUPAC Name

3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIIUHJPRPJYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-5-bromo-DL-tryptophan

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